8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol
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Overview
Description
8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by the presence of a fluorine atom and two hydroxyl groups attached to a benzo(k)fluoranthene core. PAHs are known for their complex structures and diverse applications in various fields, including materials science, organic electronics, and environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol typically involves multi-step organic reactions. One common approach is the fluorination of benzo(k)fluoranthene followed by dihydroxylation. The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The dihydroxylation step often employs osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 8-fluoro-4,5-benzoquinone.
Reduction: Formation of 8-fluoro-4,5-dihydrobenzo(k)fluoranthene.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex PAH derivatives.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a probe for studying enzyme activities.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. Additionally, the compound’s planar structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzo(k)fluoranthene: Lacks the fluorine and hydroxyl groups, making it less reactive in certain chemical reactions.
8-Fluoro-4,5-dihydrobenzo(j)fluoranthene-4,5-diol: Similar structure but with different positioning of the fluorine and hydroxyl groups.
8-Fluoro-4,5-dihydrobenzo(a)fluoranthene-4,5-diol: Another isomer with variations in the ring structure.
Uniqueness
8-Fluoro-4,5-dihydrobenzo(k)fluoranthene-4,5-diol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
116208-77-6 |
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Molecular Formula |
C20H13FO2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
8-fluoro-4,5-dihydrobenzo[k]fluoranthene-4,5-diol |
InChI |
InChI=1S/C20H13FO2/c21-17-6-1-3-10-7-14-11-4-2-5-12-19(11)16(9-18(22)20(12)23)15(14)8-13(10)17/h1-9,18,20,22-23H |
InChI Key |
RIYDEYLGNYBGSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)F)C4=CC(C(C5=CC=CC3=C54)O)O |
Origin of Product |
United States |
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